An In-depth Technical Guide to the Physicochemical Properties of alpha-Campholenal
An In-depth Technical Guide to the Physicochemical Properties of alpha-Campholenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Campholenal, a monoterpenoid aldehyde, is a volatile organic compound naturally occurring in various plants and essential oils.[1][2] It is recognized for its characteristic sweet, woody, and refreshing odor.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of alpha-Campholenal, presenting quantitative data in a structured format for ease of reference. This document also outlines general experimental methodologies for the determination of these properties and includes a visualization of a common synthesis workflow for this compound. This information is intended to support research and development activities in fields such as flavor and fragrance chemistry, medicinal chemistry, and materials science.
Chemical Identity and Structure
alpha-Campholenal, systematically named 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde, is a chiral molecule with the molecular formula C₁₀H₁₆O.[1][4] Its structure consists of a substituted cyclopentene ring attached to an acetaldehyde moiety.
Table 1: Chemical Identifiers of alpha-Campholenal
| Identifier | Value |
| IUPAC Name | 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde[1] |
| CAS Number | 4501-58-0[1] |
| Molecular Formula | C₁₀H₁₆O[1] |
| Molecular Weight | 152.23 g/mol [1] |
| SMILES | CC1=CC--INVALID-LINK--CC=O[1] |
| InChI Key | OGCGGWYLHSJRFY-SECBINFHSA-N[4] |
Physicochemical Properties
The physicochemical properties of alpha-Campholenal are crucial for its handling, formulation, and application in various scientific and industrial contexts. These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Properties of alpha-Campholenal
| Property | Value |
| Appearance | Colorless liquid[1] |
| Odor | Refreshing sweet-woody odor[1] |
| Boiling Point | 201.8 ± 9.0 °C at 760 mmHg[4]; 68-70 °C at 9 Torr[3]; 83.00 to 84.00 °C at 1.00 mm Hg[5]; 93.5-96 °C at 19 Torr[6] |
| Density | 0.918-0.924 g/cm³[1][4] |
| Refractive Index | 1.462-1.469[1][2] |
| Flash Point | 70.6 ± 7.8 °C[4]; 66.11 °C (TCC)[2] |
| Vapor Pressure | 0.415 mmHg @ 25.00 °C (estimated)[2] |
Solubility
Table 3: Solubility of alpha-Campholenal
| Solvent | Solubility |
| Water | Insoluble[1][7]; 111.2 mg/L @ 25 °C (estimated)[2] |
| Ethanol | Miscible at room temperature[1][7] |
| Oils | Soluble[1][7] |
Experimental Protocols for Property Determination
Determination of Boiling Point
The boiling point of a liquid aldehyde like alpha-Campholenal can be determined using various methods, including:
-
Simple Distillation: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed.
-
Ebulliometer: This instrument provides a precise measurement of the boiling point by maintaining equilibrium between the liquid and vapor phases.
Determination of Density
Density can be measured using several techniques:
-
Pycnometer: A pycnometer is a flask with a specific volume. The density is calculated by measuring the weight of the pycnometer filled with the sample and dividing it by its known volume.
-
Hydrometer: A hydrometer is floated in the liquid, and the density is read directly from a calibrated scale on the instrument.
-
Oscillating U-tube densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.
Determination of Refractive Index
The refractive index, a measure of how light bends as it passes through the substance, is typically determined using a refractometer . A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is determined by adding a known amount of the solute (alpha-Campholenal) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessments, visual inspection of miscibility or the formation of a saturated solution is performed.
Synthesis Workflow
alpha-Campholenal is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide.[4] This process is a key reaction in the fragrance and flavor industry.
Caption: Synthesis workflow of alpha-Campholenal.
Chemical Reactivity
The chemical reactivity of alpha-Campholenal is primarily dictated by its aldehyde functional group.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, campholenic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.[4]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, alpha-campholenol, using reducing agents like sodium borohydride or lithium aluminum hydride.[4][8]
Biological and Industrial Relevance
alpha-Campholenal is a significant compound in several industries:
-
Fragrance and Flavor: Due to its pleasant aroma, it is used as a fragrance ingredient in perfumes, cosmetics, and household products.[1][4] It also serves as a flavoring agent in the food industry.[1]
-
Chemical Synthesis: It is a valuable intermediate in the synthesis of other aroma chemicals, particularly those with sandalwood-like scents.[4]
-
Potential Biological Activity: Some studies have suggested that alpha-Campholenal may possess antimicrobial and antifungal properties, indicating potential for further investigation in pharmaceutical applications.[4][9]
Conclusion
This technical guide has provided a detailed summary of the key physicochemical properties of alpha-Campholenal, along with general methodologies for their determination. The presented data and synthesis workflow offer a valuable resource for researchers and professionals working with this versatile monoterpenoid aldehyde. Further research into its biological activities and the development of specific analytical protocols will continue to expand its applications in various scientific and industrial domains.
References
- 1. alpha-Campholenal | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-alpha-campholenic aldehyde [flavscents.com]
- 3. echemi.com [echemi.com]
- 4. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]
- 5. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
- 6. Campholenic aldehyde | 4501-58-0 [chemicalbook.com]
- 7. scent.vn [scent.vn]
- 8. alpha-CAMPHOLENOL | C10H18O | CID 61284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 4501-58-0: α-Campholenal | CymitQuimica [cymitquimica.com]
